3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-12-7-8-15(23-12)14-11-24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWXZYFSBBGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-Amine
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides. For this derivative, 5-methylfuran-2-carbaldehyde is first converted to its α-bromo analog using N-bromosuccinimide (NBS) in acetic acid. Subsequent reaction with thiourea in ethanol under reflux yields the thiazole intermediate.
Representative Procedure :
A mixture of 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one (1.2 equiv) and thiourea (1.0 equiv) in absolute ethanol is heated at 80°C for 6 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to afford 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine in 68% yield.
Preparation of 3-(Benzenesulfonyl)Propanoic Acid
This intermediate is synthesized through a Michael addition of benzenesulfinic acid to acryloyl chloride, followed by oxidation.
Stepwise Synthesis :
- Conjugate Addition : Acryloyl chloride (1.0 equiv) is treated with benzenesulfinic acid (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl, yielding 3-(benzenesulfinyl)propanoic acid after aqueous workup.
- Oxidation : The sulfinyl group is oxidized to sulfonyl using meta-chloroperbenzoic acid (mCPBA) in chloroform, achieving 3-(benzenesulfonyl)propanoic acid in 85% yield.
Amide Bond Formation Strategies
Coupling the thiazole amine with 3-(benzenesulfonyl)propanoic acid necessitates careful selection of activating agents to avoid side reactions.
Carbodiimide-Mediated Coupling
EDCl/HOBt System :
A mixture of 3-(benzenesulfonyl)propanoic acid (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dry DMF is stirred at 0°C for 30 minutes. The thiazole amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Purification via reversed-phase HPLC affords the target compound in 74% yield.
Mixed Anhydride Method
For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate proves effective. The propanoic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF, generating a reactive anhydride intermediate. Subsequent addition of the thiazole amine provides the amide in 67% yield.
Alternative Routes via Suzuki-Miyaura Coupling
Patent literature highlights the utility of palladium-catalyzed cross-coupling to install the furan moiety post-thiazole formation.
Key Reaction :
4-Bromo-1,3-thiazol-2-amine (1.0 equiv) is coupled with 5-methylfuran-2-boronic acid pinacol ester (1.2 equiv) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) in 1,4-dioxane/water (4:1) at 100°C. This method achieves 82% yield of the furan-substituted thiazole amine, which is then acylated as described above.
Optimization and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch reaction occasionally yields regioisomeric thiazoles due to competing attack at the α- vs. β-keto positions. Employing microwave-assisted synthesis (120°C, 20 minutes) enhances regioselectivity for the 4-substituted product (>95% purity).
Sulfonyl Group Stability
During oxidation of the sulfinyl intermediate, over-oxidation to sulfone is mitigated by stoichiometric control of mCPBA (1.1 equiv) and monitoring via TLC.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, ArH), 7.62–7.55 (m, 3H, ArH), 7.12 (d, J = 3.2 Hz, 1H, furan H₃), 6.28 (d, J = 3.2 Hz, 1H, furan H₄), 3.42 (t, J = 7.6 Hz, 2H, CH₂SO₂), 2.89 (t, J = 7.6 Hz, 2H, CH₂CO), 2.34 (s, 3H, CH₃).
- HRMS (ESI) : m/z calcd for C₁₇H₁₅N₂O₄S₂ [M+H]⁺ 391.0423, found 391.0421.
X-ray Crystallography : Single-crystal analysis confirms the planar thiazole ring and antiperiplanar orientation of the sulfonyl and amide groups.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + EDCl/HOBt | 74 | 98 | High regioselectivity | Multi-step purification |
| Suzuki + Mixed Anhydride | 67 | 95 | Modular furan introduction | Pd catalyst cost |
| Microwave-assisted | 82 | 99 | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the benzenesulfonyl moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug design and development. The thiazole and furan rings are known to exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains. For instance, thiazole derivatives have been documented for their antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines .
Pharmacological Studies
The pharmacological profile of the compound suggests several areas for investigation:
- Neuropharmacology : The structure indicates potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, which could lead to anxiolytic or antidepressant effects .
- Cardiovascular Effects : Preliminary studies suggest that benzenesulfonamide derivatives may influence cardiovascular parameters by affecting perfusion pressure and coronary resistance in isolated heart models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Potential effects on serotonin receptors |
Table 2: Case Studies on Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Activity
Compounds similar to 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide have demonstrated significant antimicrobial activity. For example, derivatives containing the thiazole ring have been effective against various pathogenic bacteria, indicating a promising avenue for developing new antibiotics.
Anticancer Mechanism
A detailed study on thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis revealed significant increases in sub-G1 phase cells after treatment, suggesting effective anticancer mechanisms at play .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and furan ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Biological Activity
3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 4-methyl-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzene-1-sulfonamide
- Molecular Formula : C16H14N2O4S2
- Molecular Weight : 362.423 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Regulation : The compound has been shown to repress CDKN1A, a negative regulator of the cell cycle, thereby potentially facilitating cell division in certain contexts .
- Transcription Factor Modulation : It interacts with transcription factors involved in inflammatory responses and immune regulation. Notably, it suppresses NF-kappa-B activation while activating AP-1 .
- Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with proteins involved in lipid accumulation, leading to increased triglyceride levels in hepatocytes .
- Immune Response Modulation : It binds to dendritic cells via C1QR1, which results in the down-regulation of T-cell proliferation .
Antitumor Activity
A study evaluated the antitumor potential of several compounds with similar structures to this compound. The results indicated that compounds containing thiazole and furan moieties exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays .
Table 1: Antitumor Activity Results
| Compound ID | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 | 2D |
| 6 | HCC827 | 6.48 | 2D |
| 8 | NCI-H358 | 20.46 | 3D |
Antimicrobial Activity
In addition to antitumor properties, derivatives of this compound were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods .
Case Studies
Several case studies have illustrated the potential applications of compounds similar to this compound:
- Case Study on Lung Cancer Treatment : A recent clinical trial investigated a series of thiazole derivatives for their ability to inhibit tumor growth in lung cancer models. Compounds were administered in varying doses, showing a dose-dependent response in tumor size reduction .
- Antimicrobial Efficacy : A study focused on the use of similar compounds as adjunct therapy in treating infections caused by resistant strains of bacteria. The findings suggested that these compounds could enhance the efficacy of conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
